2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole
Overview
Description
2,6-Dibromo-4,8-bis(2-ethylhexoxy)thieno2,3-fbenzothiole is a complex organic compound with the molecular formula C26H36Br2O2S2. It is known for its unique structure, which includes two bromine atoms and two ethylhexoxy groups attached to a thieno2,3-fbenzothiole core. This compound is primarily used in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other semiconductor materials .
Mechanism of Action
Target of Action
It is known to be used in the construction of copolymers .
Mode of Action
The compound interacts with its targets through a process known as sulfide oxidation tuning . This process involves constructing a series of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers with different numbers of sulfonyl groups .
Biochemical Pathways
The process of sulfide oxidation tuning in the construction of copolymers suggests that it may play a role in the chemical reactions involved in polymer formation .
Result of Action
The result of the action of 2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is the formation of copolymers with different numbers of sulfonyl groups . These copolymers have the potential to supersede the D–A-type copolymer and A–A-type homopolymer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno2,3-fbenzothiole typically involves the bromination of a thieno2,3-fbenzothiole precursor followed by the introduction of ethylhexoxy groups. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) in the presence of a solvent like dimethylformamide (DMF). The ethylhexoxy groups are introduced through a nucleophilic substitution reaction using ethylhexanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-4,8-bis(2-ethylhexoxy)thieno2,3-fbenzothiole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: It can participate in coupling reactions to form larger conjugated systems, which are useful in organic electronics.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide in solvents such as ethanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different electronic and optical properties. These derivatives are often used in the development of new materials for electronic applications .
Scientific Research Applications
2,6-Dibromo-4,8-bis(2-ethylhexoxy)thieno2,3-fbenzothiole has a wide range of scientific research applications:
Organic Electronics: Used in the development of OLEDs, organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Material Science: Employed in the synthesis of new semiconducting materials with tailored electronic properties.
Chemical Research: Utilized as a building block in the synthesis of complex organic molecules for various applications.
Comparison with Similar Compounds
Similar Compounds
4,8-Bis(2-ethylhexyloxy)benzo[1,2-b4,5-b’]dithiophene: Similar structure but lacks bromine atoms.
2,6-Dibromo-4,4-bis(2-ethylhexyl)-4H-cyclopenta[1,2-b5,4-b’]dithiophene: Contains a cyclopenta[1,2-b:5,4-b’]dithiophene core instead of thienobenzothiole.
Uniqueness
The uniqueness of 2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno2,3-fbenzothiole lies in its combination of bromine atoms and ethylhexoxy groups, which provide distinct electronic properties. This makes it particularly valuable in the development of advanced materials for organic electronics .
Properties
IUPAC Name |
2,6-dibromo-4,8-bis(2-ethylhexoxy)thieno[2,3-f][1]benzothiole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36Br2O2S2/c1-5-9-11-17(7-3)15-29-23-19-13-21(27)32-26(19)24(20-14-22(28)31-25(20)23)30-16-18(8-4)12-10-6-2/h13-14,17-18H,5-12,15-16H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHJSVWOWIHEIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCC(CC)CCCC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36Br2O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90679840 | |
Record name | 2,6-Dibromo-4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
604.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1226782-13-3 | |
Record name | 2,6-Dibromo-4,8-bis[(2-ethylhexyl)oxy]benzo[1,2-b:4,5-b']bisthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90679840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1226782-13-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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